

Quantitative Profile of Zanamivir-Cholesterol Conjugate

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Compound Focus: Zanamivir-Cholesterol Conjugate

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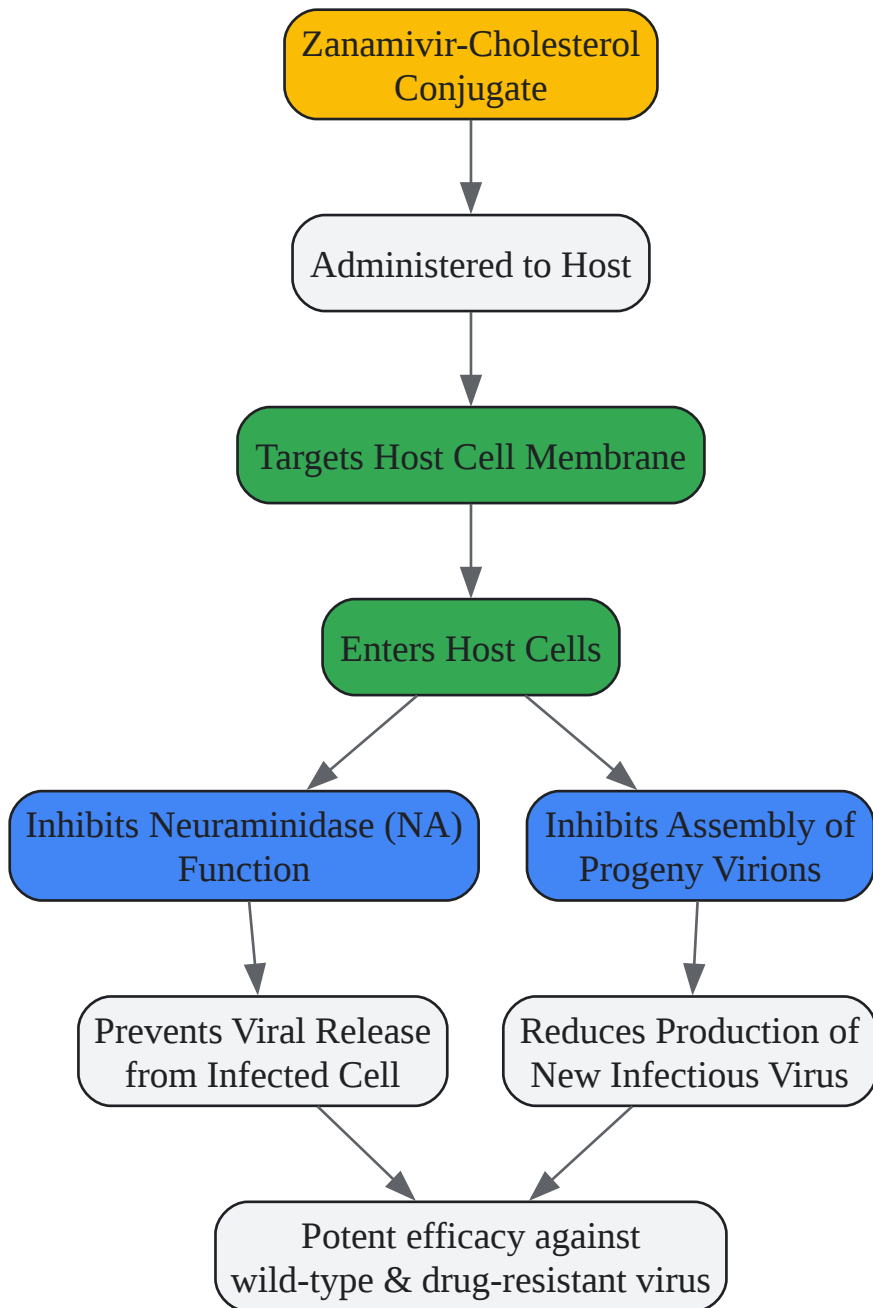
The table below summarizes the core quantitative data for the **Zanamivir-Cholesterol Conjugate** in comparison to its parent compound, Zanamivir.

Property	Zanamivir-Cholesterol Conjugate	Standard Zanamivir
Molecular Formula	$C_{61}H_{104}N_8O_{15}$ [1]	$C_{12}H_{20}N_4O_7$ [2]
Molecular Weight	1188.76 g/mol (exact mass) [1]	332.31 g/mol [2]
CAS Number	2478446-18-1 [1] [3]	139110-80-8 [2]
Mechanism of Action	Long-acting neuraminidase inhibitor; also inhibits viral assembly [4]	Neuraminidase inhibitor [2]
Efficacy (Preclinical)	Single-dose administration protected mice from lethal challenge with wild-type and oseltamivir-resistant (H275Y) H1N1 influenza viruses [4]	Requires twice-daily administration [4]
Plasma Half-Life	Markedly improved compared to Zanamivir [4]	2.5 - 5.1 hours [2]
Bioavailability	N/A (Improved pharmacokinetic profile) [4]	Low oral bioavailability (~2%); 4-17% by

Property	Zanamivir-Cholesterol Conjugate	Standard Zanamivir
		inhalation [2]
Solubility	Low water solubility; requires specific formulations for <i>in vivo</i> studies (e.g., DMSO/corn oil mixtures) [1]	N/A

Mechanism of Action and Experimental Evidence

The conjugate's enhanced efficacy stems from a multi-faceted mechanism that goes beyond simply inhibiting neuraminidase.



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*Dual mechanism of action of the **Zanamivir-Cholesterol Conjugate**.*

Key Experimental Findings

The proposed mechanism is supported by the following key experimental findings:

- **Dual Antiviral Action:** Mechanistic studies confirmed that the conjugate not only inhibits neuraminidase function but also disrupts the assembly of new virus particles (progeny virions) within the host cell [4]. This dual action provides a more powerful antiviral effect.
- **Overcoming Drug Resistance:** The conjugate demonstrated **potent efficacy** in a mouse model lethally challenged with an **oseltamivir-resistant H1N1 virus** bearing the H275Y substitution in neuraminidase. A **single-dose administration** was sufficient to protect the mice, highlighting its potential as a therapeutic against resistant strains [4].
- **Improved Pharmacokinetics:** Conjugation to cholesterol significantly enhanced the molecule's **plasma half-life** compared to unmodified Zanamivir. This transformation addresses a major clinical limitation of Zanamivir, which is its poor pharmacokinetic profile [4].

Experimental Protocols for Key Assays

For researchers looking to work with this compound, here are methodologies for key experiments based on the commercial source [1].

In Vivo Formulation and Administration

The conjugate has low water solubility and requires specific formulations for animal studies. Below are two recommended protocols for preparing injectable formulations [1]:

- **Injection Formulation 1 (DMSO/Tween 80/Saline)**
 - **Formula:** DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
 - **Preparation:** Add 100 μ L of DMSO stock solution to 50 μ L of Tween 80, then mix with 850 μ L of saline (0.9% sodium chloride in ddH₂O). Mix well until a clear solution or suspension is obtained.
- **Injection Formulation 3 (DMSO/Corn Oil)**
 - **Formula:** DMSO : Corn oil = 10 : 90 (v/v)
 - **Preparation:** Add 100 μ L of 25 mg/mL DMSO stock solution to 900 μ L of corn oil. Mix well to obtain a clear solution or suspension (resulting in a 2.5 mg/mL working solution, ready for animal administration).

In Vitro Antiviral and Cytotoxicity Assays

While specific protocols for the conjugate were not detailed in the search results, the general approach for evaluating neuraminidase inhibitors involves:

- **Neuraminidase Inhibition Assay:** Using a fluorometric or colorimetric substrate (like MUNANA) to measure the enzyme's activity in the presence of the inhibitor. The IC_{50} value (concentration that inhibits 50% of enzyme activity) is determined [5].
- **Cell-Based Antiviral Assay (Plaque Reduction Assay):** Infecting cell monolayers (e.g., MDCK cells) with influenza virus, then adding the compound. The reduction in plaque formation is measured to calculate the EC_{50} (concentration that gives 50% protection against viral cytopathic effect) [4] [6].
- **Cytotoxicity Assay (CC_{50}):** Using assays like MTT or XTT on uninfected cells to determine the compound's cytotoxicity and its selective index ($SI = CC_{50} / EC_{50}$) [6].

The **Zanamivir-Cholesterol Conjugate** represents a promising advance in anti-influenza therapy. Its novel dual mechanism and extended duration of action address critical weaknesses of current neuraminidase inhibitors, particularly against drug-resistant strains.

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